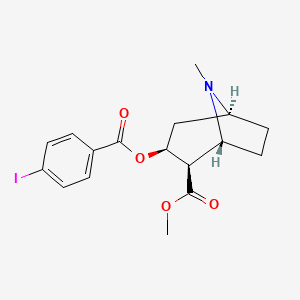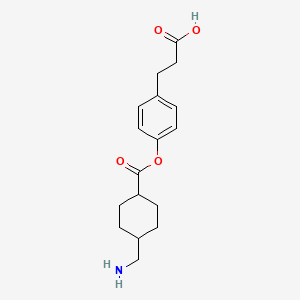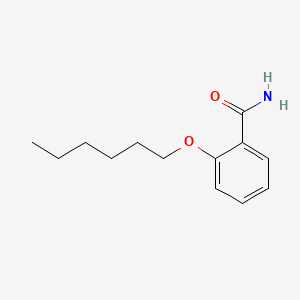
12(R)-Hete
描述
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
科学研究应用
1. 神经保护作用
12-羟基二十四碳六烯酸(12-HETE)已被确认为一种神经调节物质,可以减轻钙离子通道的通透性和谷氨酸释放,同时抑制AMPA受体的激活。这使得它成为减少神经元兴奋毒性的潜在药物,这在心脏和大脑缺血损伤中是一个重要因素。Hampson和Grimaldi(2002)发现,12-(S)HETE在暴露于AMPA-R介导的谷氨酸毒性的皮层神经元培养中提供了高达40%的损伤减少,突显了其对神经元损伤的保护作用(Hampson & Grimaldi, 2002)。
2. 细胞生长调节
已经显示12(S)-HETE通过激活丝裂原活化蛋白激酶途径和细胞核蛋白D1水平来影响3T6成纤维细胞的生长。Nieves和Moreno(2008)证明了12(S)-HETE可以增强cAMP和细胞内钙离子浓度,表明其在细胞增殖和信号传导途径中的作用,参与调节细胞生长(Nieves & Moreno, 2008)。
3. 癌症进展和转移
12(S)-HETE已被认为通过诱导癌细胞和淋巴内皮细胞的运动性来增强转移扩散。Nguyen等人(2016)提供了证据表明12(S)-HETE激活了一个对淋巴内皮细胞收缩和环状趋化性缺陷形成至关重要的12-HETER–RHO–ROCK–MYPT信号级联(Nguyen et al., 2016)。
4. 激活芳香烃受体
12(R)-HETE可以作为芳香烃受体(AHR)途径的有效激活剂。Chiaro等人(2008)发现它调节AHR活性,在皮肤炎症疾病条件中具有重要意义,可能导致AHR的激活(Chiaro et al., 2008)。
5. 参与眼表炎症
12(R)-HETE已在人类泪液中检测到,特别是在眼表炎症病例中。Mieyal等人(2001)观察到在发炎眼中12-HETrE水平显著升高,暗示其在眼表炎症中的作用(Mieyal et al., 2001)。
6. 对血管生成的影响
12(R)-HETrE以其在眼部和皮肤组织中的血管生成活性而闻名。Mezentsev等人(2002)发现它在兔角膜微血管内皮细胞中诱导血管内皮生长因子(VEGF)的表达,表明其在血管生成中的重要作用,特别是对缺氧损伤的响应(Mezentsev et al., 2002)。
属性
产品名称 |
12(R)-Hete |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
InChI 键 |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
规范 SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
同义词 |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


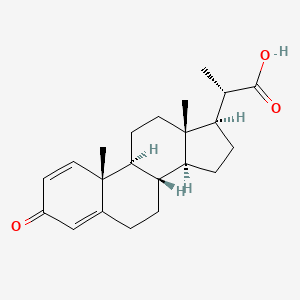
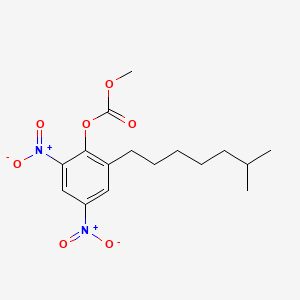

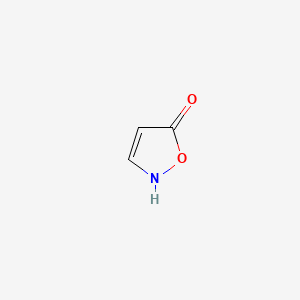
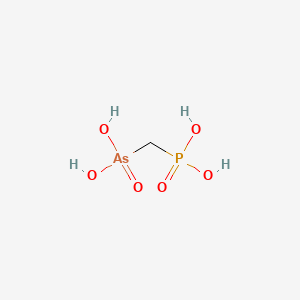
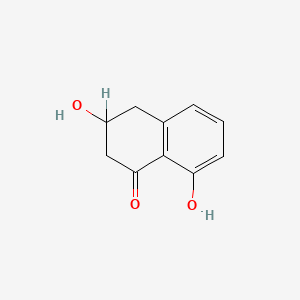
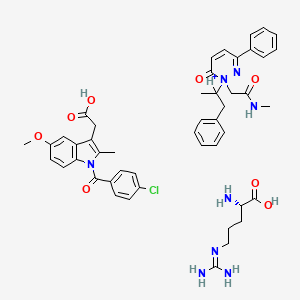

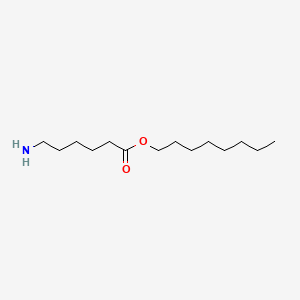
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
